4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common method includes the condensation of a benzimidazole derivative with a suitable pyrrolidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives and pyrrolidine-containing molecules. Examples include:
- 4-(1H-benzimidazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- 5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol
Uniqueness
What sets 4-(1H-benzimidazol-2-yl)-5-imino-1-(tetrahydro-2H-pyran-4-ylmethyl)-2,5-dihydro-1H-pyrrol-3-ol apart is its combination of structural features, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H20N4O2 |
---|---|
Molecular Weight |
312.37 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(oxan-4-ylmethyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C17H20N4O2/c18-16-15(17-19-12-3-1-2-4-13(12)20-17)14(22)10-21(16)9-11-5-7-23-8-6-11/h1-4,11,18,22H,5-10H2,(H,19,20) |
InChI Key |
WNZIJQTZKLQJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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